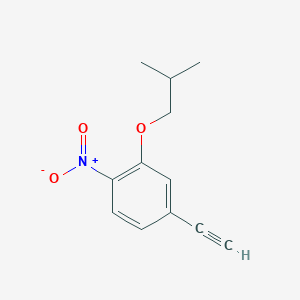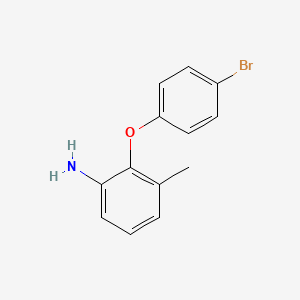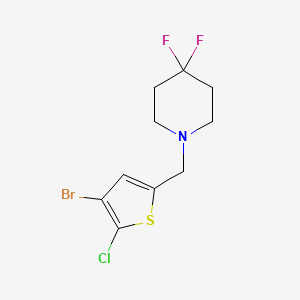![molecular formula C44H44P2 B14767253 (1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is a chiral diphosphine ligand widely used in asymmetric synthesis. This compound is known for its high enantioselectivity and reactivity in various organic reactions. It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions, creating a C2-symmetric framework with axial chirality due to restricted rotation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the preparation of the ditriflate of 1,1’-bi-2-naphthol, followed by a reaction with diphenylphosphine. The process begins with the reaction of ®-(+)-1,1’-bi-2-naphthol with triflic anhydride in the presence of pyridine and methylene chloride at low temperatures. The resulting ditriflate is then reacted with diphenylphosphine in the presence of a nickel catalyst and dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halides and bases under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:
Biology: Employed in the synthesis of chiral molecules that are important in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine involves its role as a chiral ligand in catalytic processes. The compound coordinates with transition metals to form complexes that facilitate enantioselective transformations. The axial chirality of the ligand induces asymmetry in the catalytic environment, leading to the preferential formation of one enantiomer over the other. This selectivity is crucial in the synthesis of chiral molecules with high enantiomeric excess .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral diphosphine ligand with similar applications in asymmetric catalysis.
®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine: Another chiral diphosphine ligand used in asymmetric hydrogenation and other catalytic reactions.
Uniqueness
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is unique due to its specific axial chirality and the presence of both dicyclohexyl and diphenylphosphino groups. This combination provides a distinct steric and electronic environment that enhances its performance in certain catalytic reactions compared to other similar ligands.
Eigenschaften
Molekularformel |
C44H44P2 |
|---|---|
Molekulargewicht |
634.8 g/mol |
IUPAC-Name |
dicyclohexyl-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C44H44P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-2,5-8,13-22,27-32,37-38H,3-4,9-12,23-26H2 |
InChI-Schlüssel |
KPDBBGWGOOUYEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



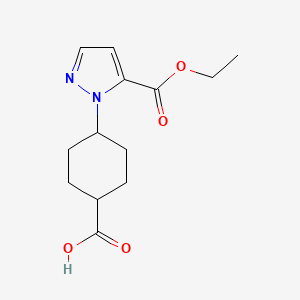
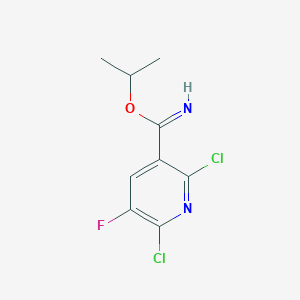
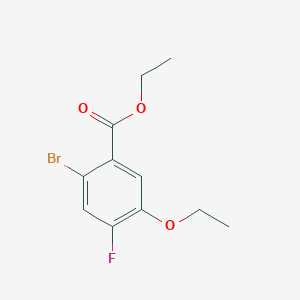
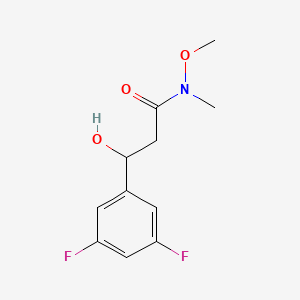

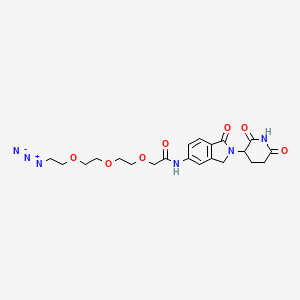

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)

